Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)-
Overview
Description
Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] is a complex organic compound with the molecular formula C25H20N4 and a molecular weight of 376.4531 . This compound is known for its unique structure, which includes two benzenamine groups linked by a methylene bridge and further modified with pyridinylmethylene groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] typically involves the reaction of benzenamine derivatives with formaldehyde and pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge and the subsequent attachment of the pyridinylmethylene groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A simpler analog without the pyridinylmethylene groups.
Benzenamine, 4,4’-methylenebis[2-methoxy-]: A derivative with methoxy groups instead of pyridinylmethylene groups.
Uniqueness
Benzenamine, 4,4’-methylenebis[N-(2-pyridinylmethylene)-] is unique due to its combination of benzenamine and pyridinylmethylene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-pyridin-2-yl-N-[4-[[4-(pyridin-2-ylmethylideneamino)phenyl]methyl]phenyl]methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4/c1-3-15-26-24(5-1)18-28-22-11-7-20(8-12-22)17-21-9-13-23(14-10-21)29-19-25-6-2-4-16-27-25/h1-16,18-19H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVNZJNZUGOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384392 | |
Record name | Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192586-42-8 | |
Record name | Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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